molecular formula C20H23NO B8417302 3-(Anthracen-9-ylmethyl-ethyl-amino)-propan-1-OL

3-(Anthracen-9-ylmethyl-ethyl-amino)-propan-1-OL

Cat. No.: B8417302
M. Wt: 293.4 g/mol
InChI Key: NDOSNEOXZGVPCN-UHFFFAOYSA-N
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Description

3-(Anthracen-9-ylmethyl-ethyl-amino)-propan-1-OL is a useful research compound. Its molecular formula is C20H23NO and its molecular weight is 293.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

3-[anthracen-9-ylmethyl(ethyl)amino]propan-1-ol

InChI

InChI=1S/C20H23NO/c1-2-21(12-7-13-22)15-20-18-10-5-3-8-16(18)14-17-9-4-6-11-19(17)20/h3-6,8-11,14,22H,2,7,12-13,15H2,1H3

InChI Key

NDOSNEOXZGVPCN-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCO)CC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Bromoethane (616 mg, 5.65 mmol) was dissolved in anhydrous acetonitrile and was added to the stirring mixture of compound 14a (500 mg, 1.9 mmol) and anhydrous K2CO3 (781 mg, 5.7 mmol). The mixture was then stirred overnight at 75° C. under a N2 atmosphere. After confirmation of the disappearance of 14a by TLC, the solution was concentrated under reduced pressure. The residue was dissolved in CH2Cl2 (20 mL) and washed three times with aqueous sodium carbonate. The organic layer was separated, dried with anhydrous Na2SO4, filtered and concentrated under vacuum. Flash column chromatography of the residue gave 14b as a light yellow oil. Yield 82%; Rf=0.35 (3% MeOH/CHCl3); 1H NMR (CDCl3) δ 8.28 (m, 3H), 7.86 (d, 2H), 7.44 (m, 2H), 7.36 (m, 2H), 4.29 (s, 2H), 3.15 (t, 2H), 2.65 (q, 2H), 2.52 (t, 2H), 1.43 (q, 2H), 1.16 (t, 3H); 13C NMR (CDCl3) δ 131.2, 131.1, 129.3, 129.0, 127.6, 125.8, 124.8, 124.4, 63.4, 52.6, 50.5, 47.7, 28.1, 11.6. HRMS (FAB) m/z calcd. for C20H23NO (M+H)+ 294.1852; found 294.1859.
Quantity
616 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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500 mg
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Name
Quantity
781 mg
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reactant
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Yield
82%

Synthesis routes and methods II

Procedure details

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